7-Amino-8-oxo-3-((1Z)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)-
CAS No.: 106447-44-3
Cat. No.: VC21341683
Molecular Formula: C10H12N2O3S
Molecular Weight: 240.28 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 106447-44-3 |
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Molecular Formula | C10H12N2O3S |
Molecular Weight | 240.28 g/mol |
IUPAC Name | 7-amino-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15) |
Standard InChI Key | ZYLDQHILNOZKIF-UHFFFAOYSA-N |
Isomeric SMILES | C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O |
SMILES | CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Canonical SMILES | CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Basic Characteristics and Nomenclature
Chemical Identity and Synonyms
The compound is designated by multiple names, reflecting its structural features and regulatory classifications:
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Primary IUPAC Name: 7-Amino-8-oxo-3-((1Z)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- .
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Regulatory Synonyms:
CAS Number: 106447-44-3 .
Molecular Formula: C₁₀H₁₂N₂O₃S (molecular weight: 240.28 g/mol) .
InChI Key: ZYLDQHILNOZKIF-OXLALJFOSA-N .
Structural Features
The molecule incorporates a 5-thia-1-azabicyclo(4.2.0)oct-2-ene core, a hallmark of cephalosporin antibiotics. Key substituents include:
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7-Amino Group: A primary amine at position 7, critical for antibacterial activity.
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8-Oxo Group: A ketone moiety that stabilizes the β-lactam ring.
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(1Z)-Propenyl Substituent: A cis-configured allyl group at position 3, enhancing ring strain and reactivity .
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Carboxylic Acid: At position 2, enabling salt formation for pharmaceutical applications.
Stereochemistry: The (6R,7R) configuration ensures proper β-lactam ring alignment, crucial for antimicrobial efficacy .
Chemical Properties and Physicochemical Data
Predicted Physical Properties (from Computational Models)
Property | Value | Source |
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Boiling Point | 539.3 ± 50.0°C | |
Density | 1.50 ± 0.1 g/cm³ | |
pKa | 2.84 ± 0.50 | |
Solubility | Sparingly soluble in DMSO, slightly soluble in aqueous base |
Stability: Hygroscopic; requires storage under inert atmosphere at -20°C .
Synthesis and Industrial Relevance
Role in Cefprozil Production
The compound emerges as an impurity during cefprozil synthesis, particularly in enzymatic steps involving penicillin acylase. Key stages include:
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Enzymatic Hydrolysis:
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Coupling with D-2-p-Hydroxyphenylglycine Methyl Ester:
Industrial Control Measures
Pharmaceutical manufacturers employ stringent analytical protocols to limit this impurity’s presence:
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HPLC Methods: Validated for quantification (e.g., USP/EP monographs).
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Threshold Limits: Typically <0.1% relative to cefprozil, depending on regulatory guidelines .
Supplier | Product Code | Purity | Packaging | Price (USD) | Last Updated |
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Sigma-Aldrich | 1097986 | N/A | 30 mg | $1,210 | 2024-03-01 |
TRC | A618550 | >90% | 5 mg | $145 | 2021-12-16 |
Guangzhou PI PI Biotech | N/A | 90%+ | 10 g | $0.00–$0.00/mg | 2024-04-10 |
Research and Development Trends
Synthetic Optimization
Efforts focus on minimizing impurity formation during cefprozil production:
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